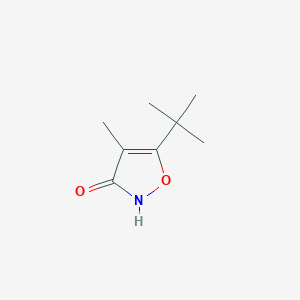

3-Hydroxy-4-methyl-5-tert-butylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

5-tert-butyl-4-methyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)11-9-7(5)10/h1-4H3,(H,9,10) |

InChI Key |

LMXMBGVRZMTBSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ONC1=O)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Transformations

De Novo Synthesis of the 3-Hydroxyisoxazole Core

The foundational step in creating 3-Hydroxy-4-methyl-5-tert-butylisoxazole is the construction of the 3-hydroxyisoxazole ring system. This is typically achieved through de novo synthesis, where the ring is built from simpler, non-cyclic starting materials.

A prevalent and effective strategy for synthesizing the 3-hydroxyisoxazole core involves the cyclization of a 1,3-dicarbonyl compound, such as a β-keto ester, with hydroxylamine (B1172632). researchgate.net This reaction forms the five-membered isoxazole (B147169) ring. The general mechanism involves the reaction of hydroxylamine with the two carbonyl groups of the precursor molecule, followed by dehydration to close the ring. Another approach involves the [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. nih.gov Similarly, β-dimethylaminovinyl ketones can serve as effective precursors in reactions with hydroxylamine hydrochloride to yield substituted isoxazoles. researchgate.net

A significant challenge in the synthesis of 3-hydroxyisoxazoles from 1,3-dicarbonyl compounds is controlling the regioselectivity. The hydroxylamine can attack either of the two carbonyl groups, which can lead to the formation of an undesired isomer, the 5-isoxazolone. researchgate.net To address this, several regioselective methodologies have been developed.

Control of Reaction Conditions: The outcome of the cyclization can be directed towards the desired 3-hydroxyisoxazole product by carefully controlling the pH and temperature of the reaction. researchgate.net

Precursor Reactivity: Using a precursor where the two carbonyl groups have different reactivities can force the reaction to proceed in a specific direction, leading to a single, desired product. nih.gov

Specialized Precursors: The use of β-enamino ketoesters as starting materials in reactions with hydroxylamine hydrochloride provides a reliable route to specific regioisomers of substituted isoxazoles. beilstein-journals.org

Catalyzed Reactions: Certain catalyzed reactions, such as the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, allow for the selective synthesis of 3-substituted or 3,5-disubstituted isoxazoles. organic-chemistry.org

To maximize the production of the target compound and ensure its purity, optimization of reaction conditions is critical. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and reaction time. nih.govresearchgate.net The use of aqueous media is also being explored to develop more environmentally friendly synthetic routes. nih.gov Modern techniques such as microwave-assisted synthesis can accelerate reaction times and improve yields. nih.govresearchgate.net

The table below summarizes the impact of various reaction parameters on the synthesis of substituted isoxazoles, based on findings from related syntheses.

| Parameter | Condition | Effect on Reaction | Source |

| Base | DIPEA (N,N-diisopropylethylamine) | Promotes cycloaddition and formation of 3,4,5-trisubstituted isoxazoles. | nih.gov |

| Solvent | 95% Water, 5% Methanol | Enables fast and environmentally friendly reaction, often complete within 1-2 hours. | nih.gov |

| Temperature | Room Temperature to Reflux | Affects reaction rate and selectivity; must be carefully chosen to avoid isomer formation. | researchgate.netscielo.br |

| Catalyst/Oxidant | Cerium(IV) ammonium nitrate (CAN) | Can mediate intramolecular nitrile oxide addition to improve yield in specific cycloadditions. | researchgate.net |

| Reaction Time | 1-2 hours | Optimized time in aqueous media for high yield. | nih.gov |

| Method | Microwave Irradiation | Can offer better yields and shorter reaction times compared to conventional heating. | researchgate.net |

For the specific synthesis of this compound, the methyl and tert-butyl groups must be correctly positioned on the isoxazole ring.

The most direct method for introducing the 4-methyl and 5-tert-butyl groups is to use a precursor that already contains these substituents in the correct positions. researchgate.net The synthesis would start with a substituted β-keto ester that has a methyl group on the alpha-carbon (the carbon between the two carbonyls) and a tert-butyl group attached to the ketone's carbonyl carbon.

An ideal precursor for this synthesis would be ethyl 2-methyl-4,4-dimethyl-3-oxopentanoate . In this molecule:

The tert-butyl group is part of the ketone structure (4,4-dimethyl-3-oxopentanoate).

The methyl group is at the alpha-position (2-methyl).

When this precursor undergoes cyclization with hydroxylamine, the ketone carbonyl containing the tert-butyl group becomes the C5 position, and the alpha-carbon bearing the methyl group becomes the C4 position of the resulting 3-hydroxyisoxazole ring.

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. nih.gov In many organic syntheses, controlling the stereochemistry is crucial because different spatial arrangements (enantiomers or diastereomers) can have different properties. nih.govresearchgate.net

However, the target compound, this compound, is an achiral molecule. It does not possess any chiral centers, which are atoms connected to four different groups. As a result, the synthesis of this specific compound does not produce different stereoisomers. This simplifies the synthetic process, as there is no need for chiral auxiliaries, asymmetric catalysts, or separation of enantiomers from the final product. Should the substituents be altered to include a chiral element, stereochemical control would then become a critical factor in the synthesis. researchgate.net

Introduction of the 4-Methyl and 5-tert-Butyl Moieties

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is primarily dictated by the presence of the 3-hydroxy group, the 4-methyl group, and the 5-tert-butyl group. Each of these sites offers opportunities for selective functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.

The 3-hydroxy group is the most reactive site for derivatization in this compound. Its acidic proton and nucleophilic oxygen atom allow for a variety of chemical transformations, including alkylation, etherification, and esterification.

The O-alkylation of 3-hydroxyisoxazoles is a fundamental transformation for introducing diverse alkyl and aryl ethers. The regioselectivity of this reaction is a critical aspect, as N-alkylation at the isoxazole ring nitrogen can be a competing pathway. Generally, O-alkylation is favored under basic conditions where the hydroxyl group is deprotonated to form a more nucleophilic alkoxide.

Common alkylating agents such as alkyl halides (iodides, bromides, chlorides) and sulfates can be employed in the presence of a suitable base. The choice of base and solvent can significantly influence the outcome of the reaction. For instance, stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) effectively generate the alkoxide and promote O-alkylation. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents are also commonly used.

The table below summarizes typical conditions for the alkylation and etherification of 3-hydroxyisoxazole systems, which are applicable to this compound.

| Reagent | Base | Solvent | Temperature | Product Type |

| Methyl Iodide | K2CO3 | Acetone | Reflux | 3-Methoxy derivative |

| Benzyl Bromide | NaH | THF | Room Temp. | 3-Benzyloxy derivative |

| Ethyl Bromoacetate | Cs2CO3 | DMF | 50 °C | 3-(Ethoxycarbonyl)methoxy derivative |

The hydroxyl group of this compound can be readily converted into a variety of esters through reaction with acylating agents. This transformation is valuable for modifying the electronic and steric properties of the molecule, as well as for introducing new functional handles.

Esterification is typically achieved by reacting the 3-hydroxyisoxazole with an acyl chloride or an acid anhydride in the presence of a base. Pyridine is a common choice as it acts as both a solvent and a base to neutralize the acid byproduct. Other tertiary amines like triethylamine or N,N-diisopropylethylamine (DIPEA) can also be used. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction.

In addition to standard esterification, other O-functionalizations can be performed. For example, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. Silylation of the hydroxyl group with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) can be used as a protecting group strategy during multi-step syntheses.

The following table provides an overview of common esterification and O-functionalization reactions for 3-hydroxyisoxazoles.

| Reagent | Base/Catalyst | Solvent | Product Type |

| Acetyl Chloride | Pyridine | Dichloromethane | 3-Acetoxy derivative |

| Benzoic Anhydride | Triethylamine/DMAP | Acetonitrile | 3-Benzoyloxy derivative |

| p-Toluenesulfonyl Chloride | Pyridine | Chloroform | 3-Tosyloxy derivative |

| TBDMSCl | Imidazole | DMF | 3-(tert-Butyldimethyl)silyloxy derivative |

While the 3-hydroxy group is the primary site of reactivity, the 4-methyl and 5-tert-butyl substituents also offer avenues for chemical modification, albeit under more forcing conditions.

The 4-methyl group can potentially undergo radical halogenation, such as bromination with N-bromosuccinimide (NBS) under UV irradiation, to introduce a handle for further functionalization. The resulting 4-(bromomethyl)isoxazole can then participate in nucleophilic substitution reactions. However, the reactivity of this position can be influenced by the electronic nature of the isoxazole ring.

The 5-tert-butyl group is generally considered to be sterically hindering and chemically robust, making its direct functionalization challenging. Transformations at this position would likely require harsh conditions that could compromise the integrity of the isoxazole ring. Therefore, modifications at the 5-position are typically introduced during the synthesis of the isoxazole ring itself, rather than by post-synthetic modification of the 5-tert-butyl group.

The functional handles on this compound, particularly the versatile 3-hydroxy group, make it a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity. For instance, the ether and ester derivatives described above can be incorporated into larger frameworks through various coupling reactions.

The isoxazole moiety itself can be a key pharmacophore in drug design. For example, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been investigated as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia mdpi.com. While this example does not start from the 3-hydroxy derivative, it highlights the importance of the 5-tert-butylisoxazole core in medicinal chemistry. By analogy, derivatives of this compound could be synthesized and evaluated for a range of biological activities.

Reactivity of the 3-Hydroxy Group

Modern Synthetic Techniques and Methodological Advancements

Recent advancements in synthetic organic chemistry offer new possibilities for the synthesis and derivatization of isoxazoles, including this compound.

Flow Chemistry: Continuous flow synthesis is becoming an increasingly important tool for the safe and efficient production of chemical compounds. The synthesis of isoxazoles, which can involve reactive intermediates, is well-suited for flow chemistry approaches researchgate.net. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The multi-step synthesis of substituted isoxazoles can be streamlined in a continuous flow process, minimizing the handling of hazardous reagents and intermediates.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for a variety of organic transformations under mild conditions. While specific applications to this compound are not yet reported, photocatalytic methods have been developed for the synthesis of substituted oxazoles, which are structurally related to isoxazoles nih.gov. It is conceivable that similar strategies could be adapted for the functionalization of the isoxazole ring or its substituents. For example, photocatalytic C-H activation could potentially enable the direct functionalization of the 4-methyl group.

These modern synthetic techniques hold promise for the development of more efficient, sustainable, and versatile routes to novel derivatives of this compound, further expanding its utility in various fields of chemical science.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Efficiency

The synthesis of isoxazoles often involves the condensation of a β-dicarbonyl compound with hydroxylamine. researchgate.net For this compound, the precursor would be a suitably substituted β-ketoester. Under conventional heating, these reactions can be sluggish, often requiring several hours to reach completion. researchgate.net Microwave irradiation, however, can drastically reduce reaction times to mere minutes. researchgate.netnih.gov

Detailed Research Findings:

The mechanism behind this acceleration involves the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and localized superheating. abap.co.in This targeted heating can overcome activation energy barriers more effectively than conventional methods, thus enhancing the reaction rate. abap.co.in A one-pot, three-component synthesis of 3,4,5-substituted isoxazoles, which would take several days using conventional heating, was successfully conducted in just 30 minutes with microwave assistance. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives

| Entry | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional Heating | 6-8 hours | 58-69 | researchgate.net |

| 2 | Microwave Irradiation | 6-10 minutes | 67-82 | researchgate.net |

| 3 | Conventional Heating | 3-5 hours | 70-81 | |

| 4 | Microwave Irradiation | 30-60 seconds | 90-95 | |

| 5 | Conventional Heating | Several days | Moderate | organic-chemistry.org |

| 6 | Microwave Irradiation | 30 minutes | Good to Moderate | organic-chemistry.org |

Catalytic Approaches in Isoxazole Chemistry for Selectivity and Atom Economy

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to highly selective reactions with improved atom economy. In the context of isoxazole synthesis, particularly for complex structures like this compound, catalytic methods are indispensable for controlling regioselectivity and minimizing waste. nih.govresearchgate.net

Transition metal catalysts, including those based on copper, palladium, gold, and ruthenium, have been extensively employed in the synthesis of isoxazoles. researchgate.netorganic-chemistry.orgrsc.org These catalysts can facilitate cycloaddition reactions and cycloisomerizations, often with a high degree of control over the resulting isomer. researchgate.net For instance, copper(I)-catalyzed cycloaddition of terminal alkynes and in-situ generated nitrile oxides provides a regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org The choice of catalyst can be crucial; in some cycloaddition reactions, the absence of a catalyst might favor one regioisomer, while the presence of a ruthenium catalyst can favor another, demonstrating the power of catalysis in directing reaction outcomes. rsc.org

Detailed Research Findings:

The pursuit of green and sustainable chemistry has driven the development of catalytic systems that maximize atom economy. mdpi.cometri.re.kr Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in evaluating the "greenness" of a synthetic route. Catalytic reactions, by their nature, often exhibit high atom economy as they can enable addition reactions where all reactant atoms are incorporated into the final product. mdpi.com

For example, the intramolecular oxidative cycloaddition of aldoximes to form fused isoxazole derivatives can be efficiently catalyzed by hypervalent iodine(III) species, achieving yields up to 94%. mdpi.com Lanthanide catalysts have also shown promise in synthesizing sterically hindered isoxazole derivatives under mild conditions, where traditional methods often fail or give very low yields. nih.gov The use of recyclable, heterogeneous catalysts, such as magnetic nanocatalysts, further enhances the sustainability of isoxazole synthesis by simplifying catalyst recovery and reuse. nih.gov Organocatalysis, which avoids the use of metals altogether, represents another significant advancement, offering mild reaction conditions and high enantioselectivities in certain cases. nih.gov These catalytic strategies not only provide access to complex isoxazoles with high selectivity but also align with the principles of green chemistry by minimizing waste and energy consumption. preprints.org

Table 2: Catalytic Approaches for Isoxazole Synthesis

| Catalyst Type | Reaction Type | Key Advantage(s) | Typical Yields | Reference(s) |

|---|---|---|---|---|

| Copper(I) | [3+2] Cycloaddition | High regioselectivity for 3,5-disubstituted isoxazoles | Good | organic-chemistry.org |

| Palladium | Four-component coupling | High atom economy, construction of complex molecules | Good | organic-chemistry.org |

| Ruthenium | [3+2] Cycloaddition | Switchable regioselectivity compared to uncatalyzed reaction | Good | rsc.org |

| Hypervalent Iodine(III) | Intramolecular Cycloaddition | High efficiency, metal-free | Up to 94% | mdpi.com |

| Lanthanides (e.g., Ytterbium) | Hantzsch Synthesis | Synthesis of sterically hindered products, mild conditions | Moderate to Good | nih.gov |

| Magnetic Nanocatalyst | One-pot multi-component reaction | Recyclable catalyst, environmentally friendly | High | nih.gov |

Structure Activity Relationships Sar and Rational Compound Design

Systematic Evaluation of Substituent Effects

The biological activity of isoxazole-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Modifications to the 3-hydroxy, 4-methyl, and 5-tert-butyl groups of the parent compound can significantly alter its interaction with biological targets, thereby influencing its affinity, selectivity, and pharmacokinetic properties.

The 3-hydroxy group on the isoxazole (B147169) ring is a critical determinant of receptor binding and agonist activity, particularly in the context of glutamate receptors. In studies of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, the hydroxyl moiety plays a pivotal role in establishing key interactions within the ligand-binding domain. semanticscholar.orgresearchgate.net

Crystal structure analyses of agonist-bound AMPA receptors reveal that the oxygen atom at the 3-position of the isoxazole ring is involved in a hydrogen-bonding network. semanticscholar.org This network can be mediated by a water molecule, which in turn forms hydrogen bonds with amino acid residues in the receptor's binding pocket, such as the main chain NH group of threonine. semanticscholar.org This interaction is crucial for stabilizing the "closed" conformation of the two-lobed binding domain, a conformational change that is believed to be essential for receptor activation. semanticscholar.org The presence of a hydroxyl group has been shown to significantly increase a compound's bioactivity in other isoxazole derivatives as well. mdpi.com

The precise positioning and hydrogen-bonding capability of the 3-hydroxy group are therefore fundamental to high-affinity binding and the functional activity of agonists targeting this receptor class. scholarsresearchlibrary.com

The influence of the 4-methyl group on the bioactivity profile of isoxazole derivatives is multifaceted, often involving steric and electronic effects that fine-tune the molecule's interaction with its target. While the specific contribution of the 4-methyl group in 3-Hydroxy-4-methyl-5-tert-butylisoxazole is not extensively detailed in isolation, general SAR principles for substituted isoxazoles suggest its importance.

The substitution pattern on the isoxazole ring is known to be critical for activity. nih.govrsc.org A methyl group at the C-4 position can:

Introduce Steric Hindrance: This can either be beneficial, by orienting the molecule for an optimal fit within the receptor binding site and preventing rotation around key bonds, or detrimental, by causing steric clashes that reduce binding affinity. nih.gov

Influence Electronic Properties: While a methyl group is only weakly electron-donating, it can subtly alter the electronic distribution of the isoxazole ring, which may impact binding interactions.

Affect Metabolism: The methyl group can serve as a potential site for oxidative metabolism. Modifying or protecting this site can be a strategy to improve the compound's metabolic stability.

In the development of novel thiazole carboxamide derivatives, for instance, the introduction of a methyl group was found to positively influence the compound's conformation, leading to an improved fit within the target's active site. nih.gov

The 5-tert-butyl group, a large and lipophilic moiety, significantly impacts both the molecular recognition and the pharmacokinetic profile of the compound.

Pharmacokinetic Properties: Despite its positive contribution to binding affinity, the tert-butyl group is frequently a liability in terms of pharmacokinetics. It is highly susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. nih.gov The abstraction of a hydrogen atom from one of the sp³ hybridized methyl carbons can lead to rapid metabolism, resulting in high hepatic clearance, low oral bioavailability, and a short half-life. nih.gov This susceptibility to metabolism is a common challenge encountered in drug discovery programs involving compounds bearing this moiety. nih.govnih.gov

Bioisosteric Replacement Strategies

Given the metabolic instability often associated with the tert-butyl group, bioisosteric replacement is a key strategy in the rational design of improved analogs. A bioisostere is a chemical group that can replace another while retaining similar biological activity but altering physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.combenthamscience.com

Several groups have been investigated as bioisosteres for the tert-butyl moiety to enhance metabolic stability and modify properties like lipophilicity and solubility. enamine.net The primary goal is often to remove or strengthen the C-H bonds that are susceptible to enzymatic oxidation. nih.gov

| Bioisostere | Rationale for Replacement | Impact on Properties |

| Cyclopropyl, Cyclobutyl, Isopropyl | Mimic the steric bulk and non-polar nature of the tert-butyl group. enamine.net | Can modify lipophilicity and solubility. enamine.net |

| Trimethylsilyl | Silicon analogue that can reduce lipophilicity (LogP) without significantly altering biological activity or metabolism in some cases. cambridgemedchemconsulting.com | Decreased LogP may improve pharmaceutical properties. cambridgemedchemconsulting.com |

| Trifluoromethylcyclopropyl | Designed to lack fully sp³ C-H bonds by replacing some with C-F bonds and increasing the s-character of remaining C-H bonds. nih.gov | Consistently increased metabolic stability in vitro and in vivo compared to tert-butyl. nih.gov |

| Trifluoromethyl Oxetane | Evaluated as a tert-butyl isostere. | Demonstrated decreased lipophilicity and improved metabolic stability relative to the tert-butyl analogue. cambridgemedchemconsulting.com |

Polarity Modification: Introducing or modifying polar groups can alter a compound's solubility, cell membrane permeability, and potential for hydrogen bonding. For instance, while some receptors may not tolerate the introduction of a polar group into a hydrophobic pocket, in other cases it can enhance selectivity or improve pharmacokinetic properties. nih.gov

Steric Hindrance Adjustment: The size and shape of substituents are critical. As seen with the 4-methyl group, steric bulk can enforce a specific conformation that is more favorable for binding. nih.gov Conversely, reducing steric hindrance can sometimes alleviate unfavorable interactions with the receptor.

Electronic Property Modulation: The electronic nature of the isoxazole ring and its substituents can be fine-tuned. For example, replacing hydrogen with the highly electron-withdrawing fluorine atom can modulate the pKa of nearby basic groups and block sites of oxidative metabolism due to the strength of the C-F bond. cambridgemedchemconsulting.com Similarly, strategic placement of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chlorine) on phenyl rings attached to an isoxazole core has been shown to enhance antibacterial or anticancer activities in different chemical series. mdpi.comijpca.org

By systematically applying these SAR and rational design principles, researchers can move from a lead compound like this compound to analogues with superior potency, selectivity, and drug-like properties.

Pharmacophore Modeling and Lead Optimization

The rational design and optimization of bioactive molecules, such as derivatives of this compound, heavily rely on computational techniques to elucidate the key structural features required for biological activity. Pharmacophore modeling, a cornerstone of computer-aided drug design, plays a pivotal role in identifying and refining lead compounds by defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

Development of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based methods. The choice between these methods is contingent on the availability of structural information for the biological target of interest.

Ligand-Based Pharmacophore Modeling: In the absence of a high-resolution three-dimensional structure of the biological target, ligand-based pharmacophore modeling is the preferred approach. This method derives a pharmacophore model from a set of known active and inactive molecules. The underlying principle is that molecules with similar biological activity often share a common set of steric and electronic features arranged in a specific spatial orientation.

The process typically involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for each of the known active ligands.

Feature Identification: Identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Model Generation and Validation: Aligning the active molecules and their various conformations to generate pharmacophore hypotheses. These models are then scored and validated based on their ability to distinguish between known active and inactive compounds.

Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be developed. This approach offers a more direct insight into the key interactions between a ligand and its binding site.

The development of a structure-based pharmacophore model involves:

Binding Site Analysis: Identifying the key amino acid residues in the binding pocket that interact with the ligand.

Interaction Mapping: Characterizing the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Pharmacophore Feature Generation: Translating these interactions into a set of pharmacophoric features that represent the essential requirements for a ligand to bind effectively.

A structure-based model for a target of this compound would precisely map the spatial arrangement of features within the binding site that complement the chemical properties of the isoxazole derivative.

A hypothetical pharmacophore model for a derivative of this compound might include the features outlined in the table below.

| Feature Type | Description | Potential Role of Moiety |

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond. | The hydroxyl group on the isoxazole ring. |

| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | The oxygen and nitrogen atoms within the isoxazole ring. |

| Hydrophobic Group | A nonpolar group that can engage in hydrophobic interactions. | The tert-butyl and methyl groups. |

| Aromatic Ring | A planar, cyclic, conjugated system. | The isoxazole ring itself, which can participate in π-π stacking or other aromatic interactions. |

Iterative Design, Synthesis, and Evaluation Cycle

The development of a potent and selective lead compound is rarely a linear process. Instead, it involves a cyclical and iterative process of design, synthesis, and biological evaluation, guided by the insights gained from pharmacophore models and structure-activity relationship (SAR) studies.

The iterative cycle can be broken down into the following key stages:

Design: Utilizing the generated pharmacophore model as a template, new analogs of this compound are designed in silico. This involves modifying the parent structure to improve its fit to the pharmacophore model, enhance its binding affinity, and optimize its physicochemical properties. For example, the tert-butyl group could be replaced with other bulky hydrophobic groups to probe the size and shape of the hydrophobic pocket in the target's binding site.

Synthesis: The designed analogs are then synthesized in the laboratory. The synthetic route must be efficient and flexible to allow for the rapid generation of a diverse set of compounds.

Biological Evaluation: The newly synthesized compounds are subjected to a battery of in vitro and/or in vivo assays to determine their biological activity. This provides the crucial data needed to assess the validity of the design hypothesis.

SAR Analysis and Model Refinement: The biological data from the evaluated compounds are used to establish a structure-activity relationship (SAR). This analysis reveals which structural modifications lead to an increase or decrease in activity. The SAR data is then used to refine the pharmacophore model, leading to a more predictive and accurate tool for the next round of design.

This iterative process is repeated until a lead compound with the desired potency, selectivity, and drug-like properties is identified. The table below provides a hypothetical example of an iterative design cycle for optimizing a this compound derivative.

| Cycle | Design Hypothesis | Modification | Synthetic Strategy | Evaluation Outcome |

| 1 | The tert-butyl group is important for hydrophobic interaction. | Replace tert-butyl with isopropyl and cyclohexyl. | Standard isoxazole synthesis with varied starting materials. | Cyclohexyl derivative shows improved activity, suggesting a larger hydrophobic pocket. |

| 2 | Enhance hydrogen bonding of the hydroxyl group. | Introduce an additional hydroxyl group on a substituent. | Multi-step synthesis to incorporate the new functional group. | Activity is reduced, indicating potential steric hindrance or unfavorable interactions. |

| 3 | Refine the electronics of the isoxazole ring. | Substitute the methyl group with an electron-withdrawing group (e.g., CF3). | Modification of a late-stage synthetic intermediate. | A modest increase in potency is observed, suggesting electronic tuning is beneficial. |

This systematic and iterative approach, grounded in the principles of pharmacophore modeling and SAR analysis, is a powerful strategy for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Advanced Characterization Techniques and Spectroscopic Studies

High-Resolution Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Hydroxy-4-methyl-5-tert-butylisoxazole is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would exhibit a sharp singlet, typically in the upfield region around 1.3 ppm, integrating to nine protons. The methyl group attached to the isoxazole (B147169) ring would also appear as a singlet, likely in the range of 2.0-2.5 ppm, integrating to three protons. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally expected to be in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The isoxazole ring carbons would have characteristic chemical shifts. The carbon atom of the tert-butyl group would appear around 30-40 ppm, while the carbons of the methyl groups of the tert-butyl moiety would be found further upfield. The methyl group attached to the isoxazole ring would have a signal in the range of 10-20 ppm. The carbons of the isoxazole ring are expected in the downfield region, typically between 150 and 170 ppm.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | 1.3 (s, 9H) | 28-30 |

| C(CH₃)₃ | - | 35-40 |

| C4-CH₃ | 2.2 (s, 3H) | 10-15 |

| C3-OH | Variable (br s, 1H) | - |

| C3 | - | 160-165 |

| C4 | - | 110-115 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃NO₂), the expected exact mass would be approximately 155.0946 g/mol . In a high-resolution mass spectrum (HRMS), this precise mass would confirm the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. A common fragmentation pathway for tert-butyl containing compounds is the loss of a tert-butyl radical, leading to a prominent peak at [M-57]⁺. Other potential fragmentations could involve the cleavage of the isoxazole ring, providing characteristic fragment ions that can aid in the structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the isoxazole ring would likely appear in the range of 1620-1680 cm⁻¹. The C-H stretching vibrations of the methyl and tert-butyl groups would be observed around 2850-3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (stretch, hydrogen-bonded) | 3200 - 3600 (broad) |

| C-H (sp³ stretch) | 2850 - 3000 |

| C=N (isoxazole ring stretch) | 1620 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring is a chromophore, and this compound is expected to exhibit absorption maxima in the UV region, likely around 200-280 nm, corresponding to π → π* transitions of the isoxazole ring.

Chromatographic and Separation Sciences for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. For this compound, a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) would be used to achieve good separation from any starting materials or byproducts.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography using silica gel as the stationary phase would be an effective method. The choice of eluent would be guided by the results from TLC.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of a compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, would be suitable for determining the purity of this compound with high accuracy.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography (GC) could also be employed for the purity analysis of this compound. When coupled with a mass spectrometer (GC-MS), this technique can simultaneously provide information on the purity and molecular weight of the compound.

Broader Research Applications and Translational Potential of the Isoxazole Scaffold

Role as a Building Block in Complex Chemical Syntheses

The isoxazole (B147169) moiety is a cornerstone in the synthesis of complex molecules, offering a stable and readily functionalizable core. ijpca.org Its utility spans the creation of pharmaceuticals, agrochemicals, and other specialized bioactive agents. The synthesis of isoxazole derivatives can be achieved through various methods, including environmentally friendly approaches like using aqueous media or ultrasound irradiation to enhance reaction efficiency and reduce waste. nih.gov

Integration into Pharmaceutical Lead Compounds (e.g., FLT3 Inhibitors, Kinase Modulators)

The isoxazole scaffold is a key component in the design of potent and selective kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.

FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of Acute Myeloid Leukemia (AML). The isoxazole ring has been successfully integrated into FLT3 inhibitors. For example, Quizartinib (AC220), a potent and selective FLT3 inhibitor, features a diaryl urea core and a tert-butyl isoxazole group. This tert-butyl substituent on the isoxazole ring fits into a hydrophobic pocket on FLT3, contributing to its high potency. plos.org In another study, a series of 4-arylamido 5-methylisoxazole derivatives with a quinazoline core were designed as type II FLT3 inhibitors. Compound 7d from this series, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, demonstrated potent inhibitory activity against FLT3 with an IC50 value of 106 nM. nih.govtandfonline.com It was also active against clinically relevant mutants FLT3-ITD (IC50 = 301 nM) and FLT3-TKD (D835Y) (IC50 = 228 nM), highlighting the scaffold's potential in overcoming drug resistance. nih.govtandfonline.com

Kinase Modulators: Isoxazole derivatives have also been developed as inhibitors for other kinases, such as Casein Kinase 1 (CK1). A 3,4-diaryl-isoxazole compound was identified as a nanomolar inhibitor of CK1δ (IC50 = 0.033 µM). nih.gov This lead structure was further modified with chiral pyrrolidine scaffolds to enhance selectivity and binding interactions within the ATP binding site, demonstrating the isoxazole core's adaptability for structure-based drug design. nih.govnih.gov

Application in the Development of Agrochemicals and Other Bioactive Agents

The isoxazole ring is a prevalent feature in modern agrochemicals, contributing to the development of effective herbicides, fungicides, and insecticides. researchgate.net

Fungicides: Hymexazol is a systemic isoxazole fungicide used to control soil-borne diseases caused by pathogens like Fusarium, Aphanomyces, and Pythium. allpesticides.com It functions by inhibiting fungal DNA and RNA synthesis. herts.ac.uk More recently, novel isoxazole-containing compounds have been synthesized and tested for their fungicidal properties. For instance, a series of myricetin derivatives incorporating an isoxazole ring showed significant antifungal activity against Sclerotinia sclerotiorum, with compound Y3 having an EC50 value of 13.24 µg/mL, superior to commercial fungicides azoxystrobin and kresoxim-methyl. nih.gov Similarly, 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives have been developed, with compound 5r showing a 56.11% inhibition rate against Botrytis cinerea, the fungus causing gray mold. nih.govacs.org

Herbicides: Isoxazole-based herbicides are widely used for weed control in major crops. Isoxaben is a pre-emergence herbicide that controls dicotyledonous weeds. wikipedia.org Isoxaflutole (IFT) is another important pre-emergence herbicide used in corn and sugarcane. nih.govyoutube.com It acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Interestingly, IFT itself is a pro-herbicide; in plants and soil, the isoxazole ring opens to form a diketonitrile (DKN) derivative, which is the active HPPD inhibitor. nih.gov

Enzyme Inhibition Studies of Isoxazole-Containing Compounds

The isoxazole scaffold is a versatile pharmacophore for designing inhibitors against a wide range of enzymes due to its ability to engage in various binding interactions. acs.org

Carbonic Anhydrase Inhibition: Isoxazole derivatives have been identified as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. A study on synthetic isoxazole derivatives identified compound AC2 as the most potent inhibitor against a bovine CA isoform, with an IC50 value of 112.3 µM. nih.govresearchgate.net Another investigation into benzenesulfonamides containing an isoxazole ring revealed potent inhibition of human CA isoforms. Specifically, certain derivatives showed excellent inhibitory activity against hCA II (an antiglaucoma target) and hCA VII (an anti-neuropathic pain target), with inhibition constants (Ki) in the nanomolar range (0.5–49.3 nM for hCA II and 4.3–51.9 nM for hCA VII). nih.gov

Cyclooxygenase (COX) Inhibition: Certain isoxazole derivatives are known selective COX-2 inhibitors, a key target for anti-inflammatory drugs. nih.gov Valdecoxib, a well-known NSAID, features an isoxazole ring. Recent research has explored new isoxazole derivatives for COX inhibition. One study reported a series of novel isoxazole compounds with selectivity towards COX-2. Compound C6 was the most potent, with an IC50 value of 0.55 µM for COX-2. nih.govresearchgate.net Another compound, Mofezolac, a diarylisoxazole, is a preferential COX-1 inhibitor with an IC50 of 0.0079 µM. nih.gov

Other Enzyme Targets: The inhibitory activity of isoxazoles extends to other enzyme classes. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were developed as inhibitors of bacterial Serine Acetyltransferase (SAT), a promising target for novel antibacterial adjuvants. Compound 18 from this series showed an IC50 of 2.6 µM. nih.gov

| Compound Class | Target Enzyme | Key Compound | Inhibitory Activity (IC50/Ki) |

|---|---|---|---|

| Quinazolinyl-isoxazole-4-carboxamides | FLT3 Kinase | Compound 7d | IC50 = 106 nM |

| 3,4-Diaryl-isoxazoles | Casein Kinase 1δ (CK1δ) | Lead Compound 8 | IC50 = 33 nM |

| Substituted Isoxazoles | Carbonic Anhydrase (bCA) | Compound AC2 | IC50 = 112.3 µM |

| Benzenesulfonamide-isoxazoles | Carbonic Anhydrase II (hCA II) | - | Ki = 0.5 - 49.3 nM |

| Benzenesulfonamide-isoxazoles | Carbonic Anhydrase VII (hCA VII) | - | Ki = 4.3 - 51.9 nM |

| Substituted Isoxazoles | Cyclooxygenase-2 (COX-2) | Compound C6 | IC50 = 0.55 µM |

| Diarylisoxazoles | Cyclooxygenase-1 (COX-1) | Mofezolac | IC50 = 0.0079 µM |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acids | Serine Acetyltransferase (SAT) | Compound 18 | IC50 = 2.6 µM |

Environmental Fate and Degradation Pathways of Isoxazole Derivatives

The widespread use of isoxazole-containing agrochemicals necessitates an understanding of their environmental persistence, mobility, and degradation pathways.

Microbial Metabolism and Persistence Studies

The primary mechanism for the breakdown of isoxazole-based herbicides in the environment is microbial degradation. vt.edu The persistence of these compounds is often measured by their soil half-life (DT50), which can vary significantly based on soil type, temperature, moisture, and microbial activity.

Isoxaben: The soil half-life of isoxaben can range from approximately 2.7 to 10.6 months depending on conditions. vt.eduepa.gov For instance, one study reported half-lives of 4.3 months in clay loam and 10.6 months in sandy loam soil under aerobic conditions. epa.gov Another study found a typical half-life of 100 days. wa.gov Repeated applications can enhance biodegradation; in a pear orchard, the half-life of isoxaben was reduced from 92-101 days in previously untreated soil to 41-42 days in soil with a history of isoxaben application. nih.gov Microbial activity is the major factor in its degradation, with identified metabolites including N-[3-(1-hydroxyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, 3-nitrophthalic acid, and 4-methoxyphenol. epa.govnih.gov

Isoxaflutole (IFT): IFT is known for its rapid degradation in soil, with a reported half-life ranging from 12 hours to 3 days under laboratory conditions. nih.gov In field studies, it degrades rapidly into its active metabolite, diketonitrile (DKN). researchgate.net The degradation of both IFT and DKN is primarily microbial. The subsequent degradation of DKN leads to a non-herbicidal benzoic acid metabolite (RPA 203328), which is further metabolized into non-toxic products and ultimately CO2. usda.gov While IFT itself degrades quickly, the persistence of the active DKN metabolite extends the period of herbicidal activity.

| Compound | Condition | Half-life (DT50) | Key Metabolites |

|---|---|---|---|

| Isoxaben | Aerobic, Clay Loam Soil | 4.3 months | N-[3-(1-hydroxyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, 3-Nitrophthalic acid |

| Isoxaben | Aerobic, Sandy Loam Soil | 10.6 months | |

| Isoxaben | Field Soil (Fall Application) | ~5.7 months | |

| Isoxaflutole (IFT) | Soil (Lab Conditions) | 12 hours - 3 days | Diketonitrile (DKN), Benzoic acid derivative (RPA 203328) |

| IFT + DKN | Field Soil | 45 - 65 days | |

| Hymexazol | Aerobic Soil | < 8 days | CO2, Methane |

| Hymexazol | Anaerobic Soil | < 2 days |

Future Research Directions and Emerging Opportunities

Discovery of Novel Biological Targets for 3-Hydroxy-4-methyl-5-tert-butylisoxazole and its Derivatives

The diverse biological activities exhibited by isoxazole (B147169) derivatives—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—strongly suggest that these compounds interact with a variety of biological targets. nih.govnih.gov Future research should focus on identifying the specific molecular targets of this compound and its analogues. A deeper understanding of the structure-activity relationships (SAR) is crucial. For instance, studies on other isoxazole derivatives have shown that the presence of certain electron-withdrawing groups can enhance antimicrobial activity. nih.gov

A promising avenue of investigation is the exploration of this compound's potential as an inhibitor of enzymes or as a modulator of protein-protein interactions. For example, some diarylisoxazole derivatives have demonstrated activity against androgen receptor-expressing breast cancer cells, while others have shown potent inhibitory effects on heat shock protein 90 (HSP90). nih.gov Further research could reveal if this compound or its derivatives can target similar or novel pathways.

Systematic screening against a wide panel of kinases, proteases, and other enzymes implicated in disease could lead to the discovery of novel therapeutic applications. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to pull down and identify the direct binding partners of this isoxazole derivative within a cellular context.

Exploration of Sustainable and Green Synthetic Routes

Traditional methods for synthesizing isoxazole derivatives often involve harsh reaction conditions, the use of toxic solvents, and metal catalysts, which can lead to significant environmental waste. nih.govnih.gov A critical area of future research is the development of sustainable and green synthetic routes for this compound.

Recent advancements in green chemistry offer several promising alternatives. Ultrasound-assisted synthesis, for example, has emerged as a powerful tool for promoting organic reactions with increased efficiency, reduced energy consumption, and higher yields. nih.gov This technique can accelerate reaction times and minimize the formation of byproducts. nih.gov

Another important direction is the development of metal-free synthetic strategies to avoid the cost, toxicity, and purification challenges associated with metal catalysts. nih.gov The use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic systems based on abundant and non-toxic elements are also key aspects of this research. nih.gov Exploring one-pot multicomponent reactions can further enhance the efficiency and sustainability of the synthesis of isoxazole derivatives.

| Green Chemistry Approach | Advantages |

| Ultrasound-Assisted Synthesis | Enhanced reaction efficiency, reduced energy consumption, improved yields. nih.gov |

| Metal-Free Catalysis | Avoids toxicity and cost of metal catalysts, simplifies purification. nih.gov |

| Use of Green Solvents | Reduces environmental impact of chemical processes. nih.gov |

| Multicomponent Reactions | Increases synthetic efficiency by combining multiple steps in one pot. |

Application of Artificial Intelligence and Machine Learning in Isoxazole-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and these technologies can be powerfully applied to the study of isoxazole derivatives. mednexus.orgmdpi.com AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and accuracy than traditional methods. nih.gov

For this compound, AI can be utilized in several ways. Generative models can design novel derivatives with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. mednexus.org Machine learning models, such as Support Vector Machines (SVMs), can be trained on existing data to predict the biological activities of new isoxazole compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Furthermore, AI can aid in virtual screening, where large libraries of virtual compounds are computationally docked against a biological target to identify potential hits. nih.gov These computational approaches can significantly reduce the time and cost associated with the early stages of drug discovery. mednexus.org

| AI/ML Application | Description |

| Generative Models | Design of novel isoxazole derivatives with desired properties. mednexus.org |

| Predictive Modeling | Prediction of biological activity and pharmacokinetic properties. mdpi.com |

| Virtual Screening | High-throughput computational screening of compound libraries against biological targets. nih.gov |

Development of Advanced Analytical Techniques for Mechanistic Insights at the Molecular Level

A deeper understanding of how this compound and its derivatives function at the molecular level is essential for their development as therapeutic agents. Future research should focus on the application and development of advanced analytical techniques to gain mechanistic insights.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can be used to determine the three-dimensional structure of this isoxazole derivative in complex with its biological target. This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues.

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, can provide detailed information about the dynamics of the drug-target interaction and can be used to characterize the metabolic fate of the compound in biological systems. Computational methods, including molecular dynamics simulations, can complement these experimental techniques by providing a dynamic view of the molecular interactions and by helping to elucidate the mechanism of action.

Q & A

Basic: What are the standard synthetic routes for 3-Hydroxy-4-methyl-5-tert-butylisoxazole, and what are their typical yields?

Answer:

A common synthetic approach involves refluxing precursor hydrazides or carboxylic acid derivatives in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For example, derivatives of isoxazole compounds are synthesized via 18-hour reflux in DMSO, yielding ~65% after crystallization with ethanol-water mixtures . Key steps include distillation under reduced pressure and extended stirring to ensure purity. Yield optimization often depends on solvent selection, reaction time, and purification techniques.

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer:

Optimization strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing side reactions.

- Catalyst Screening : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization.

- Reaction Time : Extended reflux durations (e.g., 18–24 hours) improve conversion rates, as seen in analogous isoxazole syntheses .

- Temperature Control : Gradual cooling post-reflux minimizes impurities during crystallization .

Statistical methods like Design of Experiments (DoE) can systematically evaluate these variables.

Basic: What spectroscopic techniques are essential for confirming the structure of synthesized this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm hydrogen/carbon environments .

- IR Spectroscopy : Detects functional groups (e.g., hydroxyl, isoxazole ring vibrations) .

- X-ray Diffraction (XRD) : Resolves crystal structure and verifies stereochemistry, as demonstrated for ethyl 5-methyl-3-phenylisoxazole derivatives .

Cross-referencing these methods ensures structural accuracy.

Advanced: How can researchers resolve contradictions in spectral data when characterizing novel isoxazole derivatives?

Answer:

Contradictions arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula independently.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .

- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values .

Repetition under controlled conditions (e.g., anhydrous solvents) reduces variability.

Advanced: What computational approaches are used to predict the reactivity of this compound in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Models interactions with biomolecules (e.g., enzymes) to assess binding stability .

- Molecular Docking : Predicts binding poses in active sites, as shown for benzoxazole derivatives interacting with target proteins .

These methods guide rational design before in vitro testing.

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation; move exposed individuals to fresh air immediately .

- Personal Protective Equipment (PPE) : Wear gloves and goggles to prevent skin/eye contact.

- Emergency Protocols : Rinse eyes with water for ≥15 minutes; consult a physician for ingestion or persistent symptoms .

Safety Data Sheets (SDS) must be accessible, emphasizing industry-specific hazards .

Advanced: How can molecular docking studies be designed to evaluate enzyme interactions of isoxazole derivatives?

Answer:

- Protein Preparation : Retrieve target enzyme structures from PDB; optimize hydrogen bonding networks.

- Ligand Preparation : Generate 3D conformers of the derivative and validate geometry with DFT .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, scoring interactions (e.g., hydrogen bonds, hydrophobic contacts) .

- Validation : Compare results with co-crystallized ligands (e.g., acarbose in glycosidase studies) .

Advanced: What strategies address conflicting in vitro and in vivo biological activity data for isoxazole derivatives?

Answer:

- Pharmacokinetic Analysis : Assess bioavailability and metabolic stability (e.g., cytochrome P450 assays).

- Proteomic Profiling : Identify off-target interactions via mass spectrometry.

- Dose-Response Studies : Evaluate efficacy at varying concentrations to reconcile potency differences .

Contradictions may stem from metabolite activity or tissue-specific uptake, requiring integrated omics approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.